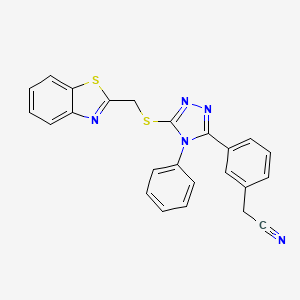
Ltb4-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ltb4-IN-2 is a compound known for its role as an inhibitor of leukotriene B4 (LTB4), a proinflammatory lipid mediator. LTB4 is derived from arachidonic acid and is involved in various inflammatory responses. This compound has garnered attention due to its potential therapeutic applications in treating inflammatory diseases and conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ltb4-IN-2 typically involves multiple steps, starting from commercially available precursors. The synthetic route includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ltb4-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ltb4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of leukotriene B4 and its effects on various chemical pathways.
Biology: Investigated for its role in modulating inflammatory responses and immune cell activity.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as arthritis, asthma, and atherosclerosis.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research.
Wirkmechanismus
Ltb4-IN-2 exerts its effects by inhibiting the activity of leukotriene B4. It binds to the leukotriene B4 receptor (LTB4R1), preventing LTB4 from interacting with its receptor. This inhibition reduces the recruitment and activation of inflammatory cells, thereby mitigating inflammation. The molecular targets involved include the LTB4 receptor and downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leukotriene A4 hydrolase inhibitors: Compounds that inhibit the enzyme responsible for converting leukotriene A4 to leukotriene B4.
Leukotriene receptor antagonists: Compounds that block the binding of leukotrienes to their receptors.
Uniqueness of Ltb4-IN-2
This compound is unique due to its high specificity and potency in inhibiting leukotriene B4. Unlike other inhibitors, this compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for inflammatory diseases. Its ability to selectively target the LTB4 receptor makes it a valuable compound for research and drug development.
Eigenschaften
Molekularformel |
C24H17N5S2 |
|---|---|
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
2-[3-[5-(1,3-benzothiazol-2-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]acetonitrile |
InChI |
InChI=1S/C24H17N5S2/c25-14-13-17-7-6-8-18(15-17)23-27-28-24(29(23)19-9-2-1-3-10-19)30-16-22-26-20-11-4-5-12-21(20)31-22/h1-12,15H,13,16H2 |
InChI-Schlüssel |
QQBHFZLRDKHEKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4S3)C5=CC=CC(=C5)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


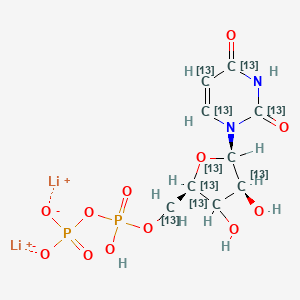
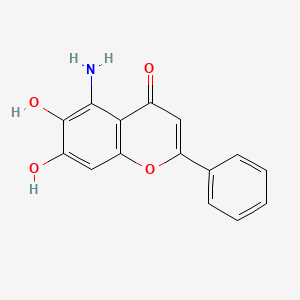
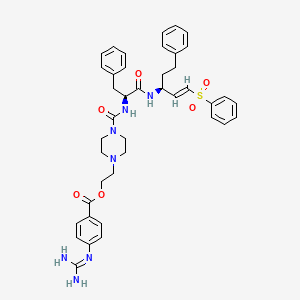

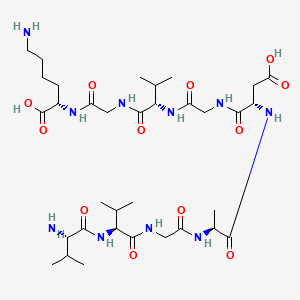
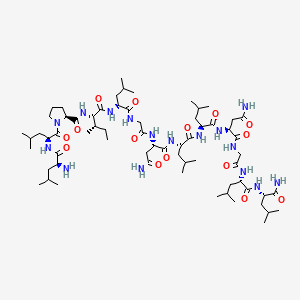
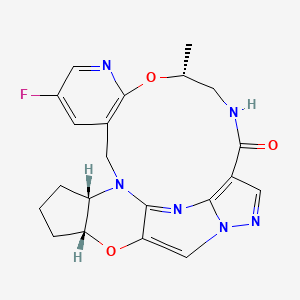
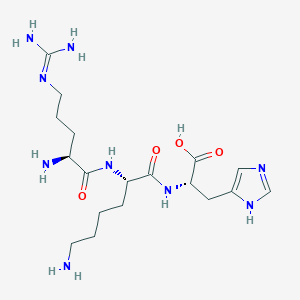
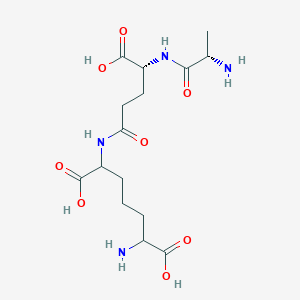

![7-Chloro-8-ethyl-10-[2-(2-methylpropoxy)ethyl]benzo[g]pteridine-2,4-dione](/img/structure/B12377757.png)
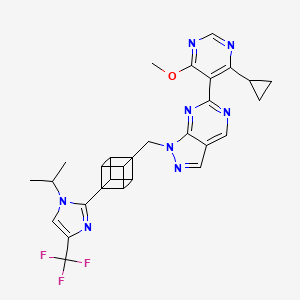
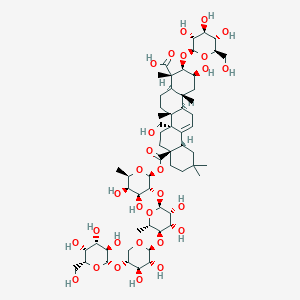
![2-[4-[2-(2-Fluoroethoxy)ethoxy]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B12377776.png)
